molecular formula C25H20ClN3 B11186274 3-(4-Chlorophenyl)-2-methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-2-methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

Cat. No.: B11186274
M. Wt: 397.9 g/mol
InChI Key: LWGDDZBZXVPSIA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core with various substituents, including a 4-chlorophenyl group, a methyl group, and two phenyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the condensation of 4-chlorobenzaldehyde with acetophenone derivatives, followed by cyclization with hydrazine derivatives to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often require the use of catalysts, such as acids or bases, and may be conducted under reflux or ultrasonic-assisted conditions to enhance the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles, such as the use of environmentally friendly solvents and catalysts, to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-2-methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its binding affinity to certain molecular targets, while the methyl and phenyl groups contribute to its stability and solubility . These features make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C25H20ClN3

Molecular Weight

397.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C25H20ClN3/c1-17-24(20-12-14-21(26)15-13-20)25-27-22(18-8-4-2-5-9-18)16-23(29(25)28-17)19-10-6-3-7-11-19/h2-15,23H,16H2,1H3

InChI Key

LWGDDZBZXVPSIA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(CC(=NC2=C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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